Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles.
Preparation Methods
The synthesis of Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps. One common method is the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . The reaction typically takes place under reflux conditions in pyridine, leading to the formation of the desired pyrimidobenzimidazole scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial activity against various pathogens.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with the replication of pathogens . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other pyrimido[1,2-a]benzimidazole derivatives. Similar compounds include:
Pyrimido[1,2-a]indoles: These compounds share a similar core structure but differ in their biological activities and applications.
Benzimidazole derivatives: These compounds are known for their wide range of pharmacological properties, including antiviral and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O2/c1-4-9-18-20(22(27)28-5-2)21(16-11-8-10-15(3)14-16)26-19-13-7-6-12-17(19)24-23(26)25-18/h6-8,10-14,21H,4-5,9H2,1-3H3,(H,24,25) |
InChI Key |
GCLKNNCNPBYKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC(=C4)C)C(=O)OCC |
Origin of Product |
United States |
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